6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
Scientific Research Applications
6-AM-DMP has been used in a variety of scientific studies and applications. It has been used in the synthesis of various pharmaceuticals, including anticonvulsants, antifungals, and antibiotics. It has also been used in the synthesis of various dyes and pigments, as well as in the synthesis of various polymers. In addition, 6-AM-DMP has been used in studies of enzyme inhibition, as well as in the study of other biochemical processes.
Mechanism of Action
6-AM-DMP is a highly reactive compound that can form covalent bonds with a variety of other molecules. This property enables it to act as an enzyme inhibitor, as it can bind to the active site of enzymes and block the binding of substrate molecules. In addition, 6-AM-DMP can act as a binder, forming covalent bonds with other molecules and preventing them from forming other bonds.
Biochemical and Physiological Effects
6-AM-DMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, proteins, and nucleic acids. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and hormones. In addition, 6-AM-DMP has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects.
Advantages and Limitations for Lab Experiments
6-AM-DMP has several advantages when used in laboratory experiments. It is highly reactive and can form covalent bonds with a variety of other molecules. This enables it to be used in a variety of biochemical studies, such as enzyme inhibition studies. In addition, 6-AM-DMP is relatively inexpensive and easy to obtain.
However, there are also some limitations when using 6-AM-DMP in laboratory experiments. It is a highly reactive compound and can cause unwanted side reactions with other molecules. In addition, it can be toxic in large doses, and thus must be handled with care.
Future Directions
There are a variety of potential future directions for 6-AM-DMP. It could be used in the development of new pharmaceuticals, such as anticonvulsants, antifungals, and antibiotics. It could also be used in the synthesis of dyes and pigments, as well as in the synthesis of various polymers. In addition, 6-AM-DMP could be used in the study of enzyme inhibition and other biochemical processes. Finally, 6-AM-DMP could be used in the development of new methods for the synthesis of other compounds.
Synthesis Methods
6-AM-DMP can be synthesized by a variety of methods, including the Biginelli reaction, the Mannich reaction, the Knoevenagel condensation, and the Kolbe-Schmitt reaction. The Biginelli reaction is a three-component condensation reaction involving aldehydes, β-keto esters, and urea or thiourea. The Mannich reaction is a three-component condensation reaction involving aldehydes, amines, and ketones. The Knoevenagel condensation is a two-component condensation reaction involving aldehydes and ketones. The Kolbe-Schmitt reaction is a two-component condensation reaction involving carboxylic acids and aldehydes.
properties
IUPAC Name |
6-(aminomethyl)-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h3H,4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBXQMBOVWXKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
687608-88-4 |
Source
|
Record name | 6-(aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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